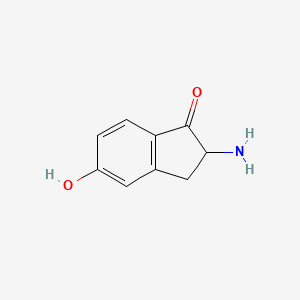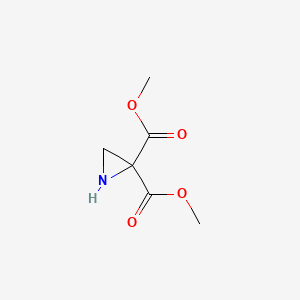
Sodium 2-(tert-butoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(tert-butoxy)acetate is an organic compound with the molecular formula C6H11NaO3. It is a sodium salt derivative of 2-(tert-butoxy)acetic acid. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-(tert-butoxy)acetate can be synthesized through the reaction of tert-butyl bromoacetate with sodium hydroxide. The reaction typically occurs in an aqueous medium, where sodium hydroxide acts as a base to deprotonate the tert-butyl bromoacetate, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(tert-butoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce 2-(tert-butoxy)acetic acid and sodium hydroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases like sodium hydroxide.
Hydrolysis: Typically involves water or aqueous acidic conditions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, using an alkyl halide can produce a new ester.
Hydrolysis: Produces 2-(tert-butoxy)acetic acid and sodium hydroxide.
Scientific Research Applications
Sodium 2-(tert-butoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and ethers.
Biology: Can be used in the synthesis of biologically active compounds.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of sodium 2-(tert-butoxy)acetate involves its role as a nucleophile in substitution reactions. The tert-butoxy group can be displaced by other nucleophiles, leading to the formation of new compounds. The sodium ion acts as a counterion, stabilizing the negative charge on the oxygen atom .
Comparison with Similar Compounds
Sodium tert-butoxide: Similar in structure but lacks the acetate group.
Potassium tert-butoxide: Similar to sodium tert-butoxide but with potassium as the counterion.
Lithium tert-butoxide: Another analogue with lithium as the counterion, used in similar applications as sodium and potassium tert-butoxide.
Uniqueness: Sodium 2-(tert-butoxy)acetate is unique due to the presence of the acetate group, which allows it to participate in a wider range of chemical reactions compared to its counterparts. This makes it a versatile reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C6H11NaO3 |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
sodium;2-[(2-methylpropan-2-yl)oxy]acetate |
InChI |
InChI=1S/C6H12O3.Na/c1-6(2,3)9-4-5(7)8;/h4H2,1-3H3,(H,7,8);/q;+1/p-1 |
InChI Key |
XIPOCDZNTGYIFE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Borolan-1-yl)ethynyl]borolane](/img/structure/B11920590.png)
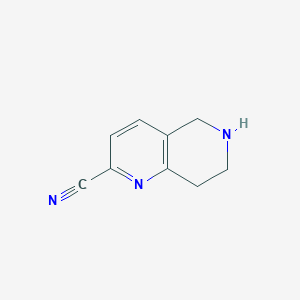
![3,9-Dioxaspiro[5.5]undecane](/img/structure/B11920594.png)
![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol](/img/structure/B11920599.png)

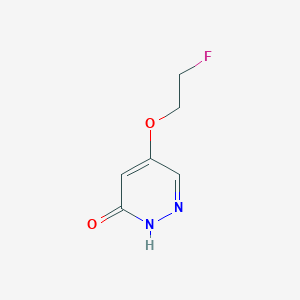
![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11920640.png)
![8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11920641.png)
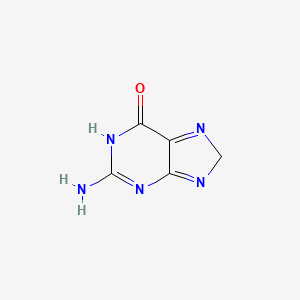
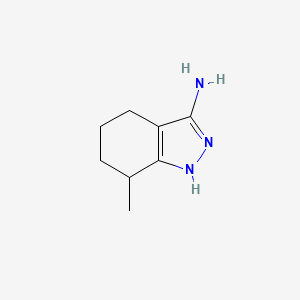
![6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B11920651.png)
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11920655.png)
